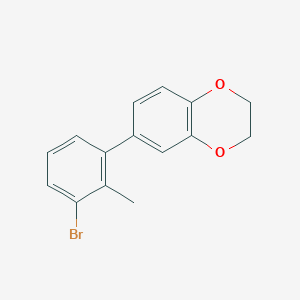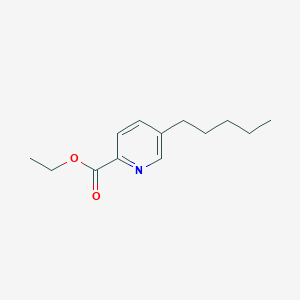![molecular formula C16H12Br2N2O3S B13937405 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid CAS No. 535938-54-6](/img/structure/B13937405.png)
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12Br2N2O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atoms can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives .
Applications De Recherche Scientifique
3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-methylbenzoic acid
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-4-{[(2-methylbenzoyl)carbamothioyl]amino}benzoic acid
Uniqueness
Compared to these similar compounds, 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the 4-methylbenzoyl and carbamothioylamino groups.
Propriétés
Numéro CAS |
535938-54-6 |
|---|---|
Formule moléculaire |
C16H12Br2N2O3S |
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
3,5-dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Br2N2O3S/c1-8-2-4-9(5-3-8)14(21)20-16(24)19-13-11(15(22)23)6-10(17)7-12(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
Clé InChI |
HSZRAEPOSSQXPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



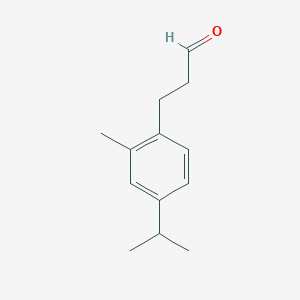
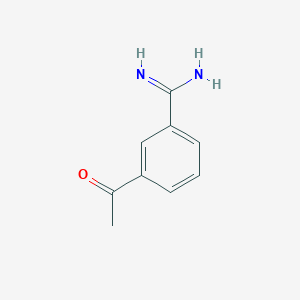
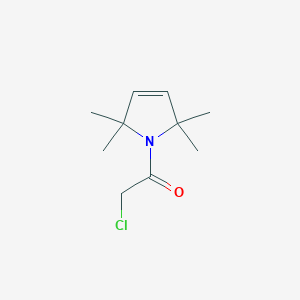


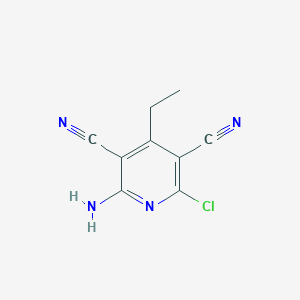

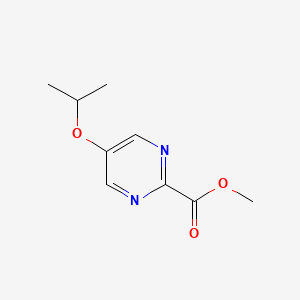
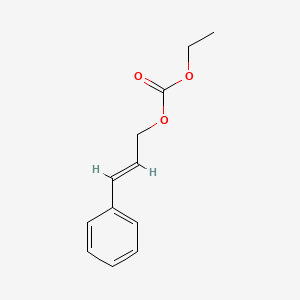
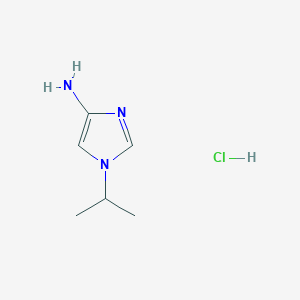
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)
